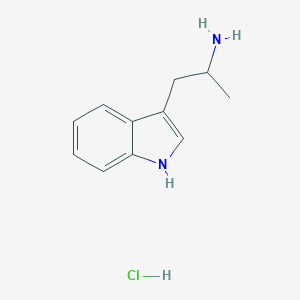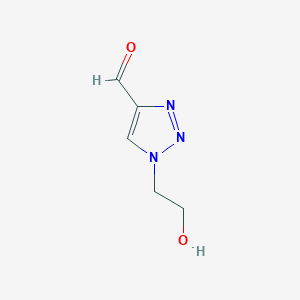
1-(2-Hydroxyethyl)-1,2,3-triazole-4-carbaldehyde
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Structural Properties
- A series of N-unsubstituted 1,2,4-triazole-3-carbaldehydes, including compounds related to 1-(2-Hydroxyethyl)-1,2,3-triazole-4-carbaldehyde, have been synthesized, indicating their potential in forming structurally diverse compounds with unique properties. These compounds show interesting dimerization behaviors and spectral characteristics, contributing to the understanding of their structural dynamics (Browne, 1971).
Molecular Rearrangements and Synthesis
- Research has explored the molecular rearrangements of 4‐iminomethyl‐1,2,3‐triazoles, which can be related to the synthesis of 1-(2-Hydroxyethyl)-1,2,3-triazole-4-carbaldehyde. These studies provide insights into the synthesis routes and stability of such compounds (L'abbé et al., 1990).
Novel Synthesis Methods
- Efficient methods have been developed for the synthesis of 1,2,3-triazole functionalized isoxazolidine derivatives, demonstrating the versatility of triazole derivatives in creating a range of compounds for potential applications in various scientific fields (Rao et al., 2017).
Applications in Sensing and Detection
- A fluorescence probe based on a derivative of 1,2,3-triazole-4-carbaldehyde (DBTC) was synthesized for highly selective detection of homocysteine. This demonstrates the application of triazole derivatives in the development of sensitive and selective sensors for biomedical research (Chu et al., 2019).
Antimicrobial Activity
- Compounds synthesized from 1,2,3-triazole-4-carbaldehyde derivatives have been tested for antimicrobial activity. This highlights the potential use of these compounds in the development of new antimicrobial agents, contributing to research in medical and pharmaceutical sciences (Swamy et al., 2019).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-hydroxyethyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c9-2-1-8-3-5(4-10)6-7-8/h3-4,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUXXELQSVVONT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CCO)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



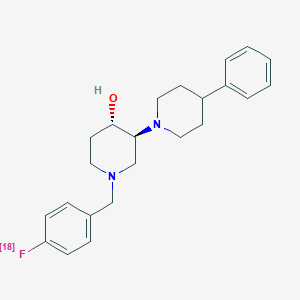
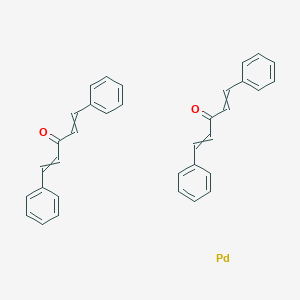
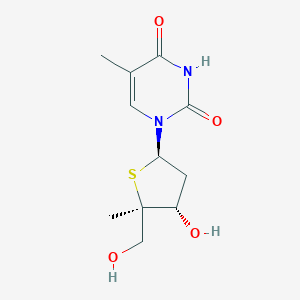
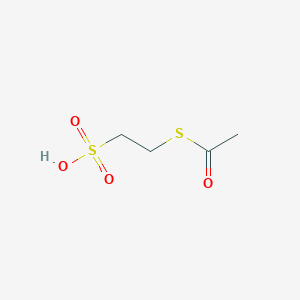
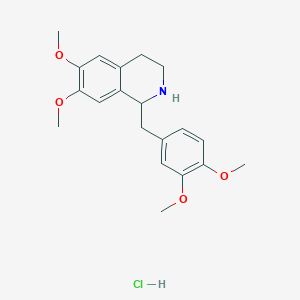
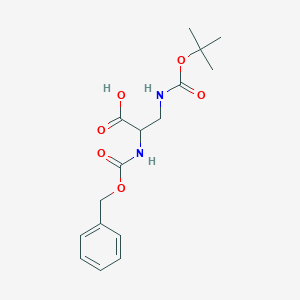

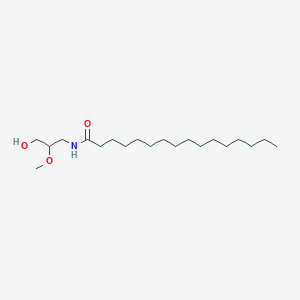

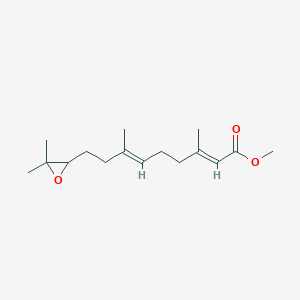
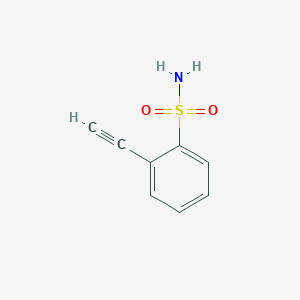
![Spiro[cyclopropane-1,2'-indan]-1'-one](/img/structure/B129395.png)
![2,3,4,5-Tetrafluoro-alpha-[(2-formyl-2-methylhydrazinyl)methylene]-beta-oxobenzenepropanoic Acid Ethyl Este](/img/structure/B129402.png)
